cis-13-Octadecenoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-octadec-13-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLLSHRIFPDGQB-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312948 | |
| Record name | cis-13-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Z)-13-Octadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13126-39-1 | |
| Record name | cis-13-Octadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13126-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-13-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (13Z)-octadec-13-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (Z)-13-Octadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
26.5 - 27 °C | |
| Record name | (Z)-13-Octadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Cis 13 Octadecenoic Acid in Biological Systems
Identification in Plant Species and Their Derivatives
The distribution of cis-13-octadecenoic acid in the plant kingdom is notable in certain phytochemical extracts and seed oils. Its concentration can vary based on the plant species, environmental conditions, and the specific part of the plant being analyzed.
Table 1: Presence of cis-13-Octadecenoic Acid in Plant Extracts
| Plant Species | Type of Extract | Part of Plant |
| Hypericum gaitii | Essential Oil | Not Specified |
| Melaleuca leucadendra | Methanolic Extract | Leaves |
| Convolvulus arvensis | Methanolic Extract | Leaves |
| Wedelia calendulacea | Methanolic Extract | Leaves |
| Azadirachta indica | Ethanolic Extract | Stem Bark |
| Mangifera indica | Ethanolic Extract | Stem Bark |
Several studies have documented the presence of this compound in various seed oils. In Hibiscus seed oil, it is a significant monounsaturated fatty acid, with one analysis showing a concentration of 23.91% before heating and 31.54% after heating, indicating its relative thermal stability. medmedchem.com The methyl ester of this compound has been found in the seed oil of Arachis hypogaea (groundnut) at a concentration of 5.16%. nih.gov
The fruit of Blighia sapida (ackee) contains this fatty acid in different parts. The seed oil was found to have a concentration of 15.90%, while the aril contained a much smaller amount at 0.26%. scispace.com Additionally, the oil from Raphia taedigera contains this compound at a concentration of 2.75%. echemcom.com Young leaves of the waru plant have also been found to contain this fatty acid, with a reported concentration of 1.27%. ugm.ac.id
Table 2: Concentration of cis-13-Octadecenoic Acid in Seed Oils and Agricultural Products
| Plant/Product | Part | Concentration (%) |
| Hibiscus Seed Oil (unheated) | Seed | 23.91 |
| Hibiscus Seed Oil (heated) | Seed | 31.54 |
| Arachis hypogaea (groundnut) | Seed | 5.16 |
| Blighia sapida | Seed | 15.90 |
| Blighia sapida | Aril | 0.26 |
| Raphia taedigera | Not Specified | 2.75 |
| Waru Leaf (young) | Leaf | 1.27 |
Detection in Microbial Metabolomes and Fermented Products
Microorganisms play a role in the production and modification of fatty acids. This compound has been identified in the metabolomes of certain microbial ecosystems and fermented foods. In the analysis of Mung Bean Sour Liquid, a traditional fermented product, the methyl ester of this compound showed a significant positive correlation with the bacteria Leuconostoc and Paucilactobacillus. nih.gov This suggests a potential role of these bacteria in its production or modification during fermentation. Additionally, the methyl ester of this fatty acid has been detected in white maize mahewu, another traditional fermented cereal beverage. oup.com Studies have also identified cis-vaccenic acid, a closely related isomer, as a bioactive compound produced by Lactobacillus acidophilus.
Biosynthesis and Metabolic Pathways of Cis 13 Octadecenoic Acid
Endogenous Biosynthesis Mechanisms in Biological Systems
The endogenous production of cis-13-octadecenoic acid involves the foundational pathway of de novo fatty acid synthesis followed by specific enzymatic modifications.
De novo synthesis is the process of creating fatty acids from non-lipid precursors, primarily acetyl-CoA. scribd.comyoutube.com This pathway occurs in the cytoplasm of cells in various tissues, including the liver, adipose tissue, and lactating mammary glands. slideshare.netmedicoapps.orgpharmacy180.com The process begins with the transport of acetyl-CoA from the mitochondria to the cytosol, typically via a citrate shuttle. medicoapps.orgpharmacy180.com
The key steps in this pathway are:
Carboxylation of Acetyl-CoA: The rate-limiting step is the conversion of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC), which requires biotin as a cofactor. youtube.commedicoapps.org
Fatty Acid Synthase (FAS) Complex: A multifunctional enzyme complex called Fatty Acid Synthase (FAS) then orchestrates a repeating four-step cycle (condensation, reduction, dehydration, and reduction) to elongate the fatty acid chain. youtube.commedicoapps.org Each cycle adds a two-carbon unit from malonyl-CoA.
Formation of Palmitate: The process typically concludes after seven cycles, yielding the 16-carbon saturated fatty acid, palmitate. scribd.comyoutube.com Palmitate can then be elongated to form longer-chain saturated fatty acids, such as stearic acid (18:0), which serves as the direct precursor for octadecenoic acid isomers.
The introduction of the cis-double bond into the saturated fatty acid chain is accomplished by enzymes known as fatty acid desaturases. These enzymes catalyze the removal of two hydrogen atoms to create a double bond.
In the case of this compound, the process would involve the action of a specific desaturase on stearic acid. While Δ9-desaturase, which creates oleic acid, is the most common fatty acid desaturase in many organisms, the formation of a double bond at the C-13 position is less typical. nih.gov It would require a Δ13-desaturase or a different enzymatic system capable of introducing a double bond at this specific position. The activity of various desaturases (e.g., Δ6, Δ9, Δ12) is crucial for producing the diverse range of unsaturated fatty acids found in biological systems. nih.gov
Table 1: Key Enzymes in Fatty Acid Biosynthesis
| Enzyme | Pathway | Function | Precursor(s) | Product(s) |
| Acetyl-CoA Carboxylase (ACC) | De Novo Synthesis | Catalyzes the rate-limiting step: carboxylation of acetyl-CoA. | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA |
| Fatty Acid Synthase (FAS) | De Novo Synthesis | A multi-enzyme complex that elongates the fatty acid chain. | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate (16:0) |
| Fatty Acid Elongases | Elongation | Extend the carbon chain of fatty acids. | Palmitate (16:0) | Stearic Acid (18:0) |
| Fatty Acid Desaturases | Desaturation | Introduce double bonds into the acyl chain. | Stearic Acid (18:0) | cis-Octadecenoic Acids |
Integration within Lipid Metabolism Networks
Once synthesized, this compound is integrated into the broader network of lipid metabolism, where it plays roles in cellular structure, energy storage, and signaling.
Like other fatty acids, this compound is a component of cellular membranes, primarily after being incorporated into phospholipids. The presence of the cis-double bond introduces a kink in the fatty acid tail, which influences the fluidity and integrity of the cell membrane. smolecule.com This physical property is critical for the function of membrane-bound proteins and cellular transport processes.
As an energy source, this compound can be broken down through β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. hmdb.ca Studies comparing different isomers of octadecenoic acid have shown that the position and configuration (cis vs. trans) of the double bond can affect metabolic processes. For example, trans isomers of octadecenoic acid have been shown to increase lipolysis and inhibit glucose utilization in rat adipocytes compared to the cis isomer, oleic acid. nih.gov
Before it can be incorporated into more complex lipids, this compound must first be activated. This is achieved by its conversion to the corresponding acyl-CoA derivative, cis-13-octadecenoyl-CoA, a reaction catalyzed by acyl-CoA synthetases.
This activated form serves as a substrate for the synthesis of various classes of lipids:
Triglycerides: For energy storage, it can be esterified to a glycerol backbone to form triglycerides, which are stored in lipid droplets within adipocytes.
Phospholipids: It can be incorporated into phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine), which are the primary structural components of cellular membranes. nih.gov
Cholesteryl Esters: It can also be esterified to cholesterol to form cholesteryl esters for transport and storage. nih.gov
Research comparing the incorporation of deuterium-labeled this compound and trans-13-octadecenoic acid into human plasma lipids found that plasma lipids selectively excluded both 13-octadecenoic isomers relative to cis-9-octadecenoic acid (oleic acid) in most lipid fractions. nih.govosti.gov This suggests that the position of the double bond influences the selectivity of enzymes involved in complex lipid synthesis.
Biotransformation and Catabolic Pathways
The breakdown and transformation of this compound are essential for energy production and the generation of signaling molecules. The primary catabolic pathway for fatty acids is β-oxidation, which occurs within the mitochondria and peroxisomes. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH.
Furthermore, the double bond in this compound makes it a potential substrate for oxidative enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), which can convert it into a variety of oxygenated metabolites known as octadecanoids. vulcanchem.comacs.org These molecules, which include hydroperoxides and ketones, can act as signaling molecules involved in inflammation and other physiological processes. acs.orgnih.gov For instance, the oxidation of linoleic acid (an 18-carbon fatty acid with two double bonds) by LOX is a well-known pathway that produces bioactive metabolites like 13-hydroxyoctadecadienoic acid (13-HODE). nih.govoup.com Similar enzymatic oxidation of this compound could generate analogous signaling molecules. vulcanchem.com
Oxidative Pathways and Metabolite Formation
The initial step in the oxidative metabolism of this compound is the enzymatic introduction of a hydroperoxy group. This process is primarily catalyzed by dioxygenases, such as lipoxygenases (LOXs), which are found in a wide range of organisms from bacteria and fungi to plants and animals.
Research on the oxidation of various regioisomeric octadecenoic acids has shown that enzymes like manganese lipoxygenase (MnLOX) can act on (13Z)-octadecenoic acid. The major products of this enzymatic oxidation are hydroperoxyoctadecenoic acids (HpOMEs), where the original cis configuration of the double bond is retained. nih.gov These hydroperoxides are key intermediates that can be further metabolized into a diverse array of signaling molecules, including hydroxylated and keto fatty acids. nih.govacs.org
The primary oxidative metabolites formed from this compound include:
Hydroperoxyoctadecenoic acids (HpOMEs): Formed by the action of dioxygenases. nih.gov
Hydroxyoctadecenoic acids (HOMEs): Generated by the reduction of the hydroperoxy group by peroxidases. These monohydroxy fatty acids are generally more stable than their hydroperoxy precursors. nih.gov
Keto-octadecenoic acids (oxo-ODEs): Formed by the further oxidation of the hydroxyl group by dehydrogenases. nih.govacs.org
These oxidative products are part of a larger class of lipid mediators known as octadecanoids, which are involved in various physiological and pathophysiological processes. nih.govacs.org For instance, the analogous 9- and 13-hydroxy and keto derivatives of linoleic acid (HODEs and KODEs) are known to be agonists for peroxisome proliferator-activated receptors (PPARs) and play roles in inflammation and cell proliferation. nih.gov
Key Enzymes and Metabolites in the Oxidation of this compound
| Enzyme Family | Initial Metabolite | Subsequent Metabolites | Metabolic Process |
|---|---|---|---|
| Dioxygenases (e.g., MnLOX) | Hydroperoxyoctadecenoic acids (HpOMEs) | Hydroxyoctadecenoic acids (HOMEs) | Oxygenation |
| Peroxidases | Hydroxyoctadecenoic acids (HOMEs) | - | Reduction |
| Dehydrogenases | Keto-octadecenoic acids (oxo-ODEs) | - | Oxidation |
Peroxygenase-Dependent Epoxidation Mechanisms
Peroxygenases represent another significant pathway for the metabolism of unsaturated fatty acids. These enzymes catalyze the transfer of an oxygen atom from a hydroperoxide co-substrate to the double bond of another molecule, forming an epoxide. This reaction is distinct from cytochrome P450-mediated epoxidation.
While direct studies on the peroxygenase-dependent epoxidation of this compound are limited, the mechanism can be inferred from research on structurally similar C18 fatty acids like linoleic acid and oleic acid. In plants such as Euphorbia lagascae, a peroxygenase has been identified that converts linoleic acid into cis-12,13-epoxy-9(Z)-octadecenoic acid (vernolic acid). nih.gov This demonstrates the capability of peroxygenases to act on the Δ12 double bond, which is adjacent to the Δ13 double bond in this compound.
The peroxygenase pathway involves a sequential reaction:
Hydroperoxide Formation: A lipoxygenase first acts on a polyunsaturated fatty acid (like linoleic acid) to produce a fatty acid hydroperoxide. This hydroperoxide serves as the oxygen donor for the peroxygenase.
Epoxidation: The peroxygenase then utilizes the hydroperoxide to epoxidize the double bond of another fatty acid molecule, such as this compound.
In cereal seeds, such as oats, peroxygenase activity is high and is involved in a pathway that sequentially uses lipoxygenase, peroxygenase, and epoxide hydrolase to convert linoleic acid into trihydroxy-octadecenoic acid. nih.gov This indicates that the resulting epoxides are often reactive intermediates that can be further metabolized. The expected product from the peroxygenase-catalyzed epoxidation of this compound would be cis-13,14-epoxyoctadecanoic acid.
Proposed Peroxygenase-Dependent Epoxidation of this compound
| Step | Enzyme | Substrate(s) | Product | Mechanism |
|---|---|---|---|---|
| 1 | Lipoxygenase | Polyunsaturated Fatty Acid (e.g., Linoleic Acid) | Fatty Acid Hydroperoxide | Formation of Oxygen Donor |
| 2 | Peroxygenase | This compound + Fatty Acid Hydroperoxide | cis-13,14-Epoxyoctadecanoic acid | Oxygen Transfer to Double Bond |
| 3 | Epoxide Hydrolase | cis-13,14-Epoxyoctadecanoic acid | 13,14-Dihydroxyoctadecanoic acid | Hydrolysis of Epoxide Ring |
The enzymatic formation of these epoxides is often highly regio- and stereoselective, in contrast to chemical epoxidation methods which tend to be less specific. nih.govnih.gov These epoxy fatty acids are known to have roles in various biological processes, acting as signaling molecules in their own right or serving as precursors for the formation of diols through the action of epoxide hydrolases.
Advanced Analytical Methodologies for Characterization and Quantification of Cis 13 Octadecenoic Acid
Chromatographic-Mass Spectrometric Profiling
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of fatty acids, including cis-13-Octadecenoic acid. This hyphenated technique offers unparalleled selectivity and sensitivity, allowing for the definitive identification and quantification of the analyte even at trace levels within intricate mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted method for the analysis of volatile and semi-volatile compounds like fatty acids. For the analysis of this compound, a derivatization step, typically esterification to form fatty acid methyl esters (FAMEs), is required to increase its volatility and improve chromatographic performance.
The identification of the this compound methyl ester is achieved by comparing its retention time and mass spectrum with those of authentic standards and spectral libraries, such as the NIST Mass Spectral Library. unar.ac.id The mass spectrum of this compound is characterized by a specific fragmentation pattern upon electron ionization, which serves as a chemical fingerprint for its identification. The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound, aiding in its identification in various samples. nih.gov
Quantitative analysis can be performed by creating calibration curves with known concentrations of a this compound standard. The GC-MS method allows for the simultaneous determination of multiple cis and trans isomers of C18 fatty acid methyl esters. researchgate.net While determining relative response factors for each isomer is a conventional part of GC procedures, GC-MS simplifies this, as the detector responses of fragment ions from different positional isomers are often fundamentally the same. researchgate.net
GC-MS is extensively used in phytochemical studies to profile the fatty acid composition of plant extracts. This has led to the identification of this compound in various plant species. For instance, it has been detected in the seed oil of Raphia taedigera, where it constituted 2.75% of the total identified bioactive compounds. echemcom.com Similarly, its methyl ester form, this compound, methyl ester, was identified in methanolic seed extracts of Trigonella foenum-graecum (fenugreek) genotypes. thepharmajournal.com
In metabolomics, GC-MS helps in understanding the metabolic profile of biological systems and how it changes in response to various stimuli. For example, metabolomic analysis of skin treated with donkey oil, which is rich in unsaturated fatty acids, revealed changes in various fatty acids and amino acid metabolic pathways, highlighting the role of fatty acids in skin homeostasis. frontiersin.org The ability of GC-MS to detect a wide range of metabolites simultaneously makes it an invaluable tool for exploring the metabolic significance of compounds like this compound.
| Plant Species | Part Analyzed | Compound Form Identified | Relative Abundance (%) | Reference |
|---|---|---|---|---|
| Raphia taedigera | Seed Oil | This compound | 2.75 | echemcom.com |
| Trigonella foenum-graecum L. | Seed (Methanolic Extract) | This compound, methyl ester | 0.34 | thepharmajournal.com |
| Urena lobata | Leaf (Ethanol Extract) | This compound, methyl ester | 0.25 | jddtonline.info |
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound. For this compound, these techniques are primarily used for structural confirmation.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The FTIR spectrum of a fatty acid like this compound will exhibit characteristic absorption bands corresponding to its carboxylic acid and alkene functionalities.
Key expected peaks in the FTIR spectrum of this compound include:
A broad peak in the region of 2500-3500 cm⁻¹ due to the O-H stretching of the carboxylic acid group. researchgate.net
A strong absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. acs.org
Peaks between 2850-2960 cm⁻¹ representing the C-H stretching vibrations of the long aliphatic chain. researchgate.net
A peak around 3000 cm⁻¹ indicating the =C-H stretching of the cis-alkene group.
A weaker band around 1650 cm⁻¹ for the C=C stretching of the cis-double bond.
FTIR is particularly useful in monitoring chemical reactions, such as the transesterification of oils to produce fatty acid methyl esters (biodiesel). journalajacr.com In this context, the appearance of peaks characteristic of the methyl ester group (e.g., C=O stretching around 1740 cm⁻¹ and O-CH₃ stretching around 1200 cm⁻¹) and the disappearance of the broad O-H band of the carboxylic acid can confirm the conversion. journalajacr.com While often used qualitatively for functional group identification, quantitative FTIR (qFT-IR) methods have also been developed for the compositional analysis of fatty acid mixtures. sciepub.com
Bioactivity Assays and Functional Screening
Understanding the biological role of this compound involves a range of bioactivity assays designed to screen for specific physiological effects. A significant area of investigation is its potential role in modulating inflammatory processes.
The anti-inflammatory potential of this compound and related compounds is evaluated through various in vitro and in vivo models. While direct studies on the anti-inflammatory effects of pure this compound are limited, research on its isomers and plant extracts containing it provides valuable insights.
In Vitro Assays: These assays often utilize cell cultures, such as macrophages (e.g., RAW 264.7 cells), which are key players in the inflammatory response. nih.govresearchgate.net Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS), and the ability of the test compound to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-1β) is measured. nih.gov For instance, the related compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit LPS-induced NO production and suppress the expression of inflammatory cytokines in macrophage cells. nih.govresearchgate.net Research on trans-13-Octadecenoic acid, the geometric isomer of this compound, has demonstrated significant anti-inflammatory potential in an oxidative burst assay, showing 74.58% inhibition with an IC₅₀ of 15.3 µg/mL. nih.govresearchgate.net
In Vivo Models: Animal models are employed to assess anti-inflammatory activity in a whole-organism context. A common model is the carrageenan-induced paw edema test in rats. nih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing swelling. The administration of a potential anti-inflammatory agent is then evaluated for its ability to reduce this edema over time. Studies on a methanol extract of Yucca elephantipes roots, which is exceptionally rich in trans-13-octadecenoic acid (84.21%), demonstrated a potent anti-inflammatory effect in this model, with a 200mg/kg dose resulting in 88.89% inhibition of edema. nih.gov While this data pertains to the trans-isomer, it suggests that the C18:1 backbone with a double bond at the 13th position may be a key structural feature for anti-inflammatory activity, warranting further investigation for the cis-isomer.
| Compound/Extract | Assay Type | Model | Key Finding | Reference |
|---|---|---|---|---|
| Yucca elephantipes extract (84.21% trans-13-Octadecenoic acid) | In Vitro | Oxidative Burst Assay | 74.58% inhibition, IC₅₀ = 15.3 µg/mL | nih.gov |
| Yucca elephantipes extract (84.21% trans-13-Octadecenoic acid) | In Vivo | Carrageenan-induced rat paw edema | 88.89% inhibition at 200 mg/kg | nih.gov |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | In Vitro | LPS-stimulated RAW 264.7 macrophages | Inhibited NO, TNF-α, and IL-1β production | nih.govresearchgate.net |
Antioxidant Capacity Measurements (e.g., DPPH, FRAP Assays)
The antioxidant potential of extracts containing this compound is frequently evaluated using spectrophotometric assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the Ferric Reducing Antioxidant Power (FRAP) assays. The DPPH method measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured to determine scavenging activity ugm.ac.idcropj.com. The FRAP assay, conversely, measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), indicating the antioxidant's reducing power nih.govmdpi.com.
Enzyme Inhibition Assays for Metabolic Targets (e.g., α-amylase, α-glucosidase)
In the context of metabolic diseases like type 2 diabetes, a key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase to control postprandial hyperglycemia nih.govmdpi.com. α-Amylase breaks down complex carbohydrates into simpler sugars, which are then further hydrolyzed into glucose by α-glucosidase nih.govmdpi.com. Inhibition of these enzymes can delay glucose absorption nih.gov.
Natural products are a significant source of potential inhibitors for these enzymes . Assays to determine this inhibitory activity typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The extent of inhibition is quantified by measuring the amount of product released, often using a colorimetric method scielo.brmdpi.com. While numerous plant extracts and their constituent polyphenols and terpenoids have been evaluated for their α-amylase and α-glucosidase inhibitory potential, specific inhibitory data for isolated this compound is not extensively documented in current research literature nih.govscielo.br. However, its presence in various plant extracts known to possess anti-diabetic properties suggests that its potential role in enzyme inhibition warrants further investigation.
Microbiological Susceptibility Testing (e.g., Well Diffusion, Agar Diffusion)
The antimicrobial properties of compounds are often assessed using microbiological susceptibility tests like the agar well diffusion and agar diffusion methods nih.gov. In these assays, a standardized inoculum of a specific microorganism is spread over the surface of an agar plate. Wells are then created in the agar, into which the test substance is placed nih.govarccjournals.com. The plate is incubated, allowing the substance to diffuse into the agar. If the substance has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the well semanticscholar.org. The diameter of this zone is measured to quantify the substance's effectiveness arccjournals.com.
This compound has been identified as a major component in extracts that have demonstrated antimicrobial activity. For example, an n-hexane extract of Senecio flavus, where this compound was the most abundant compound (69.1%), was tested against various drug-resistant and clinical microbes arccjournals.com. Similarly, methanolic extracts of Hibiscus sabdariffa, also containing this fatty acid, were effective against pathogens including Escherichia coli and Staphylococcus aureus nih.gov.
Table 1: Antimicrobial Activity of Extracts Containing this compound
| Plant Source | Extract Type | Pathogen Tested | Method | Finding |
|---|---|---|---|---|
| Hibiscus sabdariffa L. | Methanol | Escherichia coli | Agar-well diffusion | Highest growth inhibition (39.6 ± 0.20 mm) recorded against E. coli nih.gov. |
| Hibiscus sabdariffa L. | Methanol | Staphylococcus aureus | Agar-well diffusion | Effective against the tested bacteria nih.gov. |
| Senecio flavus | n-Hexane | Drug-resistant microbes | Agar-well diffusion | Extract containing 69.1% this compound showed antimicrobial potential arccjournals.com. |
Cell Proliferation and Apoptosis Assays
To evaluate the anticancer potential of a compound, cell-based assays are employed to measure its effects on cell proliferation and its ability to induce programmed cell death, or apoptosis bdbiosciences.com. Cell proliferation can be assessed through methods that measure metabolic activity, such as the MTT assay, which correlates the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells with the number of viable cells researchgate.net.
Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) on the cell surface bdbiosciences.comnih.gov. The translocation of PS can be detected using fluorochrome-labeled Annexin V, often in combination with a viability dye like propidium iodide (PI), in flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells nih.govresearchgate.net.
An n-hexane extract from Senecio flavus, which is predominantly composed of this compound (69.1%), demonstrated cytotoxic effects on liver cancer cell lines arccjournals.com. The study reported the following IC₅₀ values, indicating the concentration required to inhibit 50% of cell growth.
Table 2: Cytotoxic Activity of Senecio flavus Extract (69.1% this compound)
| Cell Line | Assay | Incubation Time | IC₅₀ Value (µg/mL) |
|---|---|---|---|
| HuH-7 (Liver Cancer) | MTT | 24 hours | 187.8 arccjournals.com |
These findings suggest that the extract possesses notable cytotoxicity, with higher potency observed in HuH-7 cells compared to HepG2 cells arccjournals.com. Such results indicate that this compound may contribute to the observed anti-proliferative and apoptotic effects, warranting further studies on the pure compound arccjournals.com.
Mosquitocidal Property Evaluation (Larvicidal and Adulticidal Assays)
Natural products are increasingly investigated as alternatives to synthetic insecticides for mosquito control bohrium.com. The mosquitocidal properties of a compound are evaluated through bioassays targeting different life stages of the mosquito, such as ovicidal, larvicidal, and pupicidal assays bohrium.com. For larvicidal and pupicidal assays, various concentrations of the test compound are prepared, and mosquito larvae or pupae are exposed to them for a set period (e.g., 24 hours). Mortality rates are recorded, and statistical analysis is used to determine the lethal concentration required to kill 50% (LC₅₀) and 90% (LC₉₀) of the population plos.org.
This compound isolated from Andrographis paniculata has been shown to possess significant mosquitocidal activity against the vectors Aedes aegypti and Culex quinquefasciatus bohrium.com. The compound demonstrated potent ovicidal, larvicidal, and pupicidal effects. At a concentration of 2 ppm, it caused 25% mortality in Ae. aegypti eggs and 29% in Cx. quinquefasciatus eggs bohrium.com. The larvicidal and pupicidal activities are detailed below.
Table 3: Larvicidal and Pupicidal Activity of this compound
| Mosquito Species | Life Stage | LC₅₀ (ppm) | LC₉₀ (ppm) |
|---|---|---|---|
| Aedes aegypti | Larva | 2.67 bohrium.com | Not Reported |
| Aedes aegypti | Pupa | 3.39 bohrium.com | Not Reported |
| Culex quinquefasciatus | Larva | 3.10 bohrium.com | Not Reported |
These results highlight the potential of this compound as an effective natural compound for controlling mosquito populations bohrium.com.
Computational Approaches in Molecular Interaction Studies
Molecular Docking for Ligand-Receptor Binding
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein) researchgate.netnih.gov. This method is instrumental in structure-based drug design, helping to elucidate the molecular basis of a compound's biological activity texilajournal.com. The process involves two main steps: sampling various conformations of the ligand within the receptor's active site and then ranking these conformations using a scoring function to estimate the strength of the interaction (binding energy) nih.gov.
This in silico approach can be applied to study how this compound might interact with specific biological targets. For example, if a compound is found to inhibit an enzyme, molecular docking can predict how it fits into the enzyme's active site and which amino acid residues it interacts with, providing insights into the mechanism of inhibition researchgate.net. By simulating these interactions, researchers can identify key binding modes and energies, which helps in understanding and predicting the compound's activity before undertaking more resource-intensive experimental assays texilajournal.com. While specific molecular docking studies focusing solely on this compound are not widely reported, this methodology represents a powerful tool for future research to explore its interactions with various metabolic enzymes, microbial proteins, or receptors involved in cell signaling pathways.
In Silico Prediction of Biological Activities
In silico methodologies have emerged as powerful tools in the preliminary assessment of the biological activities of chemical compounds, offering a rapid and cost-effective alternative to traditional high-throughput screening. These computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, utilize the chemical structure of a molecule to forecast its pharmacological and toxicological profile. For this compound, while specific and extensive in silico studies are not widely documented, analysis of its isomers and related fatty acids provides significant insight into its potential biological activities.
Computational tools like PASS (Prediction of Activity Spectra for Substances) can screen a compound's structure against vast databases of known biologically active substances to predict a spectrum of potential effects. way2drug.comway2drug.com For octadecenoic acids, these predictions often align with experimentally observed properties such as anti-inflammatory, antioxidant, and antimicrobial activities. Such predictions are invaluable for guiding further laboratory research by identifying the most promising therapeutic avenues to investigate.
Molecular docking is another critical in silico technique that predicts the binding affinity and interaction patterns of a ligand (like this compound) with the active site of a target protein. This method provides detailed insights into the mechanism of action at a molecular level. While direct molecular docking studies on this compound are limited in published literature, research on its stereoisomer, trans-13-Octadecenoic acid, offers valuable comparative data.
A notable study performed molecular docking of trans-13-Octadecenoic acid against the main protease (3CL-Pro) of the SARS-CoV-2 virus, a key enzyme in the viral replication cycle. unar.ac.id The study calculated a strong binding affinity, indicating a potential inhibitory interaction. The details of this docking simulation, including the specific amino acid interactions, highlight the potential of the C18 unsaturated fatty acid scaffold to interact with significant therapeutic targets.
Detailed Research Findings: Molecular Docking of the Isomer trans-13-Octadecenoic Acid
In the molecular docking simulation with SARS-CoV-2 3CL-Pro, trans-13-Octadecenoic acid achieved a binding affinity of -5.7 kcal/mol. unar.ac.id The stability of the resulting protein-ligand complex was attributed to a combination of hydrogen bonds and hydrophobic interactions. Specifically, the compound formed a hydrogen bond with the amino acid residue Ser81 in domain A of the protease. unar.ac.id Further hydrophobic interactions were observed with Tyr101 and Val35 in domain A, and with Phe134 and Pro184 in domain B, effectively anchoring the molecule within the binding site. unar.ac.id
These findings for the trans-isomer suggest that this compound likely possesses a similar potential to interact with various biological targets. The flexible carbon chain and the presence of the carboxylic acid group allow for multiple points of interaction, making it a candidate for further computational and experimental validation against a range of enzymes and receptors. Studies on other isomers, such as 9-octadecenoic acid, have also shown strong binding interactions with proteins targeted for antibacterial, hepatoprotective, and antidiabetic activities through in silico models. researcher.life
The table below summarizes the findings from the molecular docking study of trans-13-Octadecenoic acid with the SARS-CoV-2 main protease.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| trans-13-Octadecenoic acid | SARS-CoV-2 Main Protease (3CL-Pro) | -5.7 | Ser81 | Hydrogen Bond |
| Tyr101, Val35 | Hydrophobic | |||
| Phe134, Pro184 | Hydrophobic |
Predicted Biological Activity Spectrum
Based on in silico predictions and experimental data from related octadecenoic acids, a range of biological activities can be postulated for this compound. These computational forecasts help prioritize areas for future in vitro and in vivo testing.
| Predicted Biological Activity | Basis for Prediction |
| Antimicrobial | The methyl ester of this compound is reported to have antimicrobial properties. |
| Anti-inflammatory | Octadecenoic acids, in general, are considered potent anti-inflammatory agents. Docking studies on isomers show interactions with inflammation-related targets. echemcom.com |
| Antioxidant | Octadecenoic acid has been identified as a potent antioxidant. |
| Antiviral | Molecular docking of the trans-isomer shows strong binding affinity to the SARS-CoV-2 main protease. unar.ac.id |
| Therapeutic Uses | General therapeutic applications in medicine and surgery have been associated with this compound. echemcom.com |
Comparative Studies and Isomer Specific Research of Octadecenoic Acids
Differentiating Biological Impacts of cis-13-Octadecenoic Acid from its Trans Isomers
The geometric configuration of the double bond in octadecenoic acids, whether cis or trans, plays a pivotal role in their metabolic fate and biological effects. While research directly comparing this compound with its specific trans-13 isomer is limited, broader studies on other octadecenoic acid isomers, such as the well-researched oleic acid (cis-9-octadecenoic acid) and its trans counterpart, elaidic acid, provide a foundational understanding of the differential impacts.
Trans isomers of octadecenoic acid generally exhibit distinct metabolic behaviors compared to their cis counterparts. For instance, studies on rat adipocytes have shown that replacing cis-octadecenoic acid with trans isomers leads to catabolic effects, including stimulated lipolysis and inhibited glucose utilization. This suggests that trans fatty acids may contribute to reduced fat accumulation.
In hepatic metabolism, the spatial arrangement of the fatty acid chain influences its processing. Research comparing cis- and trans-9-octadecenoic acids revealed that the trans isomer is more readily oxidized to produce ketone bodies. Conversely, the cis isomer tends to augment the secretion of triacylglycerol, primarily in the form of very-low-density lipoprotein (VLDL). This differential channeling into either oxidation or esterification pathways highlights a key distinction in their metabolic handling.
Furthermore, the interaction with cellular receptors and enzymes is isomer-specific. Studies in hamsters have demonstrated that cis-9-octadecenoic acid significantly increases hepatic LDL receptor activity and suppresses LDL-cholesterol production, leading to reduced plasma LDL levels. In contrast, the trans isomer, elaidic acid, was found to be biologically neutral in this regard, not significantly altering LDL metabolism parameters compared to control diets. This suggests that the cis configuration is crucial for the regulation of the LDL receptor.
While these findings are based on other positional isomers, they establish a strong precedent for expecting significant biological differences between this compound and trans-13-octadecenoic acid. The cis double bond introduces a kink in the fatty acid chain, influencing its packing in cell membranes and its fit into the active sites of enzymes, which likely underlies the observed metabolic distinctions.
Table 1: Comparative Metabolic Effects of Cis vs. Trans Octadecenoic Acid Isomers
| Metabolic Process | Cis Isomer Effect | Trans Isomer Effect | References |
|---|---|---|---|
| Adipocyte Metabolism | Promotes glucose conversion to lipid | Stimulates lipolysis, inhibits glucose utilization | |
| Hepatic Metabolism | Augments triacylglycerol secretion (VLDL) | Increased production of ketone bodies | |
| LDL Cholesterol Regulation | Increases hepatic LDL receptor activity, reduces plasma LDL | Biologically neutral, no significant effect on LDL receptor |
Comparative Analysis with Other Monounsaturated and Polyunsaturated Fatty Acids (e.g., Oleic Acid, cis-Vaccenic Acid, Linoleic Acid)
This compound is one of several C18 fatty acid isomers found in nature, each with unique properties and biological roles. A comparative analysis with other prominent monounsaturated and polyunsaturated fatty acids is essential to understand its specific contributions to biological systems.
Comparison with Oleic Acid (cis-9-Octadecenoic Acid): Oleic acid is the most common monounsaturated fatty acid in nature. While both are cis-monounsaturated C18 fatty acids, the position of the double bond (at the 13th carbon for this compound and the 9th for oleic acid) influences their interaction with metabolic enzymes. For example, enzymes like fatty acid dioxygenases exhibit positional specificity. Cyclooxygenase-1 (COX-1) and manganese lipoxygenase (MnLOX) readily abstract hydrogens from C-10 to C-12 of octadecenoic acids, indicating that fatty acids like (12Z)-18:1 are preferred substrates over those with double bonds further from this region. This suggests that the metabolic processing and resulting bioactive oxylipins derived from this compound would differ from those of oleic acid.
Comparison with cis-Vaccenic Acid (cis-11-Octadecenoic Acid): Cis-vaccenic acid is the predominant ruminant-derived trans-fat precursor in the food chain, although it also exists in the cis form. Studies on cis-11-octadecenoic acid have shown it to be a constituent of certain seed oils, like that of Asclepias syriaca. Research on vaccenic acid has highlighted its potential to ameliorate aspects of metabolic syndrome, including dyslipidemia and inflammation, partly through ligand activation of PPARγ-regulated pathways. It can also influence the concentrations of endocannabinoids and related N-acylethanolamines in the intestine. Given the proximity of the double bond in cis-11 and cis-13 octadecenoic acids, they might share some metabolic pathways or biological activities, although specific comparative studies are lacking.
Comparison with Linoleic Acid (cis-9, cis-12-Octadecadienoic Acid): Linoleic acid is an essential omega-6 polyunsaturated fatty acid with two double bonds. This structural difference leads to significant metabolic distinctions. For instance, diets containing linoleic acid have been shown to dramatically lower the activity of several hepatic lipogenic enzymes, an effect not observed with monounsaturated fatty acids like oleic acid or cis-12-octadecenoic acid. This indicates that the presence of both the 9 and 12 cis double bonds is necessary for this specific regulatory effect. In terms of cytotoxicity to immune cells, oleic acid has been found to be significantly less toxic than linoleic acid to human B-lymphocyte and T-lymphocyte cell lines, suggesting that monounsaturated fatty acids may be less harmful in certain contexts, such as parenteral nutrition.
Table 2: Comparative Overview of C18 Fatty Acids
| Fatty Acid | Classification | Key Structural Feature | Notable Biological Impact | References |
|---|---|---|---|---|
| This compound | Monounsaturated (n-5) | C18:1, cis double bond at C13 | Substrate for specific dioxygenases, distinct from oleic acid | |
| Oleic Acid | Monounsaturated (n-9) | C18:1, cis double bond at C9 | Most common MUFA; modulates inflammation; less cytotoxic than linoleic acid | |
| cis-Vaccenic Acid | Monounsaturated (n-7) | C18:1, cis double bond at C11 | Precursor to conjugated linoleic acid; may ameliorate metabolic syndrome | |
| Linoleic Acid | Polyunsaturated (n-6) | C18:2, cis double bonds at C9, C12 | Essential fatty acid; lowers hepatic lipogenic enzyme activity; more cytotoxic than oleic acid |
Synergistic and Antagonistic Effects with Co-occurring Bioactive Compounds in Complex Matrices
Synergistic Effects: The concept of synergy, where the combined effect of compounds is greater than their individual effects, is well-recognized in nutrition and pharmacology. For example, in the context of Raphia taedigera seed oil, this compound is found alongside compounds like oleic acid, linoleic acid, n-hexadecanoic acid, and various triterpenes. The oil as a whole is reported to have anti-inflammatory, antioxidant, and hypocholesterolemic potential. It is plausible that this compound contributes to these activities in synergy with other components. For instance, the anti-inflammatory properties of the oil could result from the combined action of multiple unsaturated fatty acids, each modulating different aspects of the inflammatory cascade.
Antagonistic Effects: Conversely, antagonistic interactions can also occur, where one compound diminishes the effect of another. In fatty acid metabolism, different isomers can compete for the same enzymes. For example, various fatty acids are substrates for desaturase and elongase enzymes that produce longer-chain polyunsaturated fatty acids. A high concentration of one fatty acid can competitively inhibit the metabolism of another. While direct evidence involving this compound is scarce, it is a well-established principle in lipid biochemistry.
The presence of other bioactive compounds can also influence the metabolic fate of fatty acids. For instance, antioxidants present in a plant oil matrix could protect unsaturated fatty acids like this compound from oxidation, thereby preserving their biological activity and preventing the formation of potentially harmful oxidized products.
Table 3: Co-occurring Bioactive Compounds with this compound in Natural Sources
| Source | Co-occurring Bioactive Compounds | Potential Combined Biological Activity | References |
|---|---|---|---|
| Raphia taedigera Seed Oil | Oleic acid, Linoleic acid, n-Hexadecanoic acid, Beta-Amyrin, Lup-20(29)-en-3-one | Anti-inflammatory, Antioxidant, Hypocholesterolemic | |
| Cyanobacterial Extracts | Palmitic acid, cis-Vaccenic acid, Linolenic acid, Phytol | Antimicrobial, Antioxidant | |
| Solena amplexicaulis Tuber | 10,13-octadecadienoic acid methyl ester, 9,12-octadecadienoic acid (Z,Z)- | Anti-inflammatory, Cancer preventive |
Biotechnological Production and Applied Research Perspectives for Cis 13 Octadecenoic Acid
Sustainable Production Strategies
The development of commercially viable and sustainable methods for producing specific fatty acid isomers like cis-13-octadecenoic acid is a key objective for its application in various industries. Current research focuses on microbial biosynthesis, chemical and enzymatic routes, and selective chemical modifications of abundant fatty acid precursors.
Metabolic engineering of microorganisms, particularly oleaginous yeasts like Saccharomyces cerevisiae, offers a promising platform for the sustainable production of tailored fatty acids. mdpi.commonash.edu While direct engineering for this compound production is not yet extensively documented, established strategies for enhancing general fatty acid synthesis could be adapted for this purpose.
Core metabolic engineering strategies in yeast focus on increasing the supply of key precursors and enhancing the activity of the fatty acid synthesis machinery. mdpi.com This includes:
Increasing Precursor Supply : Enhancing the pools of cytosolic acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acid synthesis. This is often achieved by overexpressing endogenous genes like acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS1, FAS2). mdpi.com
Boosting Reductant Availability : Ensuring an adequate supply of NADPH, the reducing equivalent required for the fatty acid synthase complex, is crucial for high yields.
Blocking Competing Pathways : Deleting genes involved in pathways that divert precursors away from fatty acid synthesis, such as those for β-oxidation (fatty acid degradation), can further increase the final product titer. mdpi.com
To achieve specific production of this compound, these general strategies would need to be combined with the introduction of a fatty acid desaturase enzyme with the correct regioselectivity and stereoselectivity. This would involve identifying and expressing a desaturase capable of introducing a cis double bond at the Δ13 position of a saturated C18 fatty acid (stearic acid). The specificity of desaturase enzymes can be influenced by factors such as their subcellular location and the nature of the substrate, which opens possibilities for enzyme engineering and screening to find a candidate suitable for creating the Δ13 double bond. nih.gov
Table 1: General Metabolic Engineering Targets in Yeast for Enhanced Fatty Acid Production
| Engineering Target | Gene/Pathway Example | Rationale |
|---|---|---|
| Acetyl-CoA Supply | Acetyl-CoA Carboxylase (ACC1) | Increases the pool of malonyl-CoA, the direct precursor for fatty acid chain elongation. |
| Fatty Acid Synthesis | Fatty Acid Synthase (FAS1, FAS2) | Boosts the core machinery for building the fatty acid carbon chain. |
| Fatty Acid Degradation | β-oxidation pathway (e.g., POX1) | Prevents the breakdown of the final fatty acid product, increasing net yield. |
Beyond microbial fermentation, enzymatic and chemical methods provide alternative routes for synthesizing this compound.
Enzymatic Synthesis: Lipases are versatile biocatalysts widely used in lipid modification. masterorganicchemistry.com While they are primarily employed for esterification and transesterification reactions to produce fatty acid derivatives like esters, their application in the direct synthesis of the fatty acid backbone from smaller precursors is less common. masterorganicchemistry.commdpi.com Enzymatic processes could, however, be valuable for isolating this compound from complex lipid mixtures or for creating specific esters of the acid for pharmaceutical or food applications.
Chemical Synthesis: Total chemical synthesis offers a highly controlled route to produce pure this compound. The Wittig reaction is a powerful and widely used method in organic chemistry to form carbon-carbon double bonds with defined stereochemistry. masterorganicchemistry.comorganic-chemistry.org A plausible, though not specifically documented, synthetic route for this compound could involve:
Preparation of a C13 phosphonium ylide : Starting from a 13-carbon alkyl halide.
Preparation of a C5 aldehyde-ester : A five-carbon chain with a terminal aldehyde group and an ester group at the other end.
Wittig Reaction : Reacting the C13 ylide with the C5 aldehyde-ester. Non-stabilized ylides under salt-free conditions typically favor the formation of the cis (Z) alkene isomer. organic-chemistry.org
Hydrolysis : Cleavage of the ester group to yield the final carboxylic acid.
The primary advantage of chemical synthesis is the ability to achieve high purity and stereoselectivity, which is crucial for research and specialized applications.
Selective hydrogenation is a key industrial process used to reduce the number of double bonds in polyunsaturated fatty acids (PUFAs), often to improve oxidative stability. nih.gov This technology could potentially be adapted to produce this compound from a suitable PUFA precursor containing a double bond at the C13 position.
A potential precursor is punicic acid (cis-9, trans-11, cis-13-octadecatrienoic acid), which is the principal fatty acid in pomegranate seed oil. scispace.com A theoretical production route would involve the selective hydrogenation of the double bonds at the C9 and C11 positions while preserving the cis double bond at C13. This requires a catalyst with high selectivity. Palladium (Pd) catalysts are commonly used for fatty acid hydrogenation. researchgate.net The selectivity of these catalysts can be tuned by modifying the support material, using specific ligands, or controlling reaction conditions (temperature, pressure, solvent) to favor the hydrogenation of more reactive conjugated double bonds over an isolated double bond. nih.govacs.org While selective hydrogenation is a well-established industrial process, its specific application to produce the cis-13 isomer from punicic acid or other conjugated linolenic acid isomers requires further research and development. acs.org
Role in Functional Food Research and Nutritional Science
This compound is a naturally occurring component of various food sources, notably bovine milk fat and certain plant-based oils. nih.gov Its presence in the diet and its potential biological activities make it a subject of interest in nutritional science and for the development of functional foods.
The compound has been identified as having antioxidant properties, which could help protect food products from oxidation and rancidity, potentially serving as a natural preservative. researchgate.net In the context of human health, its antioxidant and reported anti-inflammatory activities suggest it could be a beneficial component in functional foods or nutraceuticals. researchgate.net For instance, foods enriched with this fatty acid might be developed to support cardiovascular health. nih.gov However, detailed clinical studies on the specific nutritional impact of this compound, particularly in comparison to its more abundant isomers, are limited. The metabolic fate and physiological effects of different fatty acid isomers can vary significantly, underscoring the need for further research to substantiate its specific health benefits. nih.govnih.gov
Exploration in Pharmaceutical and Therapeutic Development
The unique chemical structure of this compound has led to its identification as a bioactive compound in several natural sources, making it a candidate for further investigation in pharmaceutical research.
Natural products remain a vital source for the discovery of new therapeutic agents. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has identified this compound or its methyl ester derivative in a variety of plant species, often in connection with traditional medicinal uses. echemcom.comechemcom.com
Research has linked this fatty acid to several potential therapeutic activities, providing a basis for its exploration in drug discovery:
Anti-inflammatory and Antioxidant Effects : Studies on plant extracts containing this compound have reported anti-inflammatory and antioxidant activities. researchgate.netechemcom.com These properties are foundational to treating a wide range of chronic diseases. For instance, a related compound, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, has been shown to inhibit inflammatory pathways like NF-κB and MAPK. nih.govresearchgate.net
Antitumor and Hypocholesterolemic Potential : The compound has been detected in the seed oil of Raphia taedigera, which was found to have potential anti-cancer and hypocholesterolemic properties. echemcom.comechemcom.com Furthermore, extracts of Calystegia silvatica, containing the trans isomer (trans-13-octadecenoic acid), have shown antitumor properties against various cancer cell lines. nih.gov
These findings highlight this compound as a bioactive natural product. Further research is warranted to isolate the pure compound, elucidate its specific mechanisms of action, and evaluate its therapeutic potential.
Table 2: Natural Sources and Reported Bioactivities of this compound
| Natural Source | Reported Bioactivity of Extract/Compound |
|---|---|
| Hypericum gaitii (essential oil) | Antioxidant activities chemicalbook.com |
| Raphia taedigera (seed oil) | Anti-inflammatory, antioxidant, anti-cancer, hypocholesterolemic echemcom.comechemcom.com |
| Azadirachta indica (stem bark) | Anti-inflammatory, hypocholesterolemic, cancer preventive, hepatoprotective echemcom.com |
| Mangifera indica (stem bark) | Anti-inflammatory nih.gov |
Anti-malarial and Anti-leishmanial Drug Research
The exploration of natural compounds for novel therapeutic agents has identified fatty acids as a promising class of molecules with potential applications in combating parasitic diseases. Among these, this compound has been noted in several plant extracts that exhibit anti-malarial and anti-leishmanial properties. While research on the isolated compound is still in its early stages, its presence in traditionally used medicinal plants suggests a potential role in their therapeutic effects.
This compound has been identified as a constituent in the aqueous stem-bark extract of Mangifera indica and in the methanolic and aqueous extracts of the roots, leaves, and stem of Dictyandra arborescens. scispace.comresearchgate.net Both of these plants have demonstrated anti-malarial activities in preclinical studies. scispace.comresearchgate.net Specifically, extracts of Dictyandra arborescens showed notable antimalarial effects on Plasmodium berghei-infected mice. scispace.com The presence of this compound in these bioactive extracts points towards its potential contribution to the observed antiplasmodial effects, although the precise mechanism and efficacy of the isolated compound are yet to be fully elucidated. scispace.comresearchgate.net
In the context of anti-leishmanial research, while direct studies on this compound are limited, investigations into structurally similar fatty acids provide valuable insights. For instance, a derivative, (Z)-17-methyl-13-octadecenoic acid, has demonstrated noteworthy activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This related compound exhibited an effective concentration (EC₅₀) of 19.8 µg/mL and was found to inhibit the parasite's DNA topoisomerase IB at a concentration of 50 µM. This suggests a potential mechanism of action for this class of fatty acids, interfering with the parasite's DNA replication and repair processes. The oil from Carapa guianensis, which contains various fatty acids, has also shown leishmanicidal activity, and it is thought that the fatty acids may contribute to the wound healing process in cutaneous leishmaniasis. researchgate.net
The broader context of fatty acid research indicates that monounsaturated and polyunsaturated fatty acids can influence the progression of parasitic infections. puchd.ac.in For malaria, it has been suggested that unsaturated fatty acids may inhibit the fatty acid biosynthesis pathway in Plasmodium falciparum, a critical metabolic process for the parasite's survival. science.gov In leishmaniasis, the fatty acid composition of the parasite is crucial for its viability and interaction with the host's immune system.
While the direct evidence for this compound's efficacy as a standalone anti-malarial or anti-leishmanial agent requires more rigorous investigation, its identification in potent herbal extracts provides a strong rationale for further research. Future studies focusing on the in vitro and in vivo activities of the pure compound will be critical in determining its true potential as a lead molecule for the development of new anti-parasitic drugs.
Development of Biopesticides and Agricultural Control Agents
In the search for environmentally benign alternatives to synthetic pesticides, naturally derived compounds such as fatty acids are gaining significant attention. This compound, isolated from the plant Andrographis paniculata, has demonstrated significant potential as a biopesticide, particularly for the control of mosquito vectors of human diseases. researchgate.net
Detailed laboratory bioassays have revealed the potent mosquitocidal properties of this compound against the immature stages of Aedes aegypti and Culex quinquefasciatus, two major vectors for diseases such as dengue, Zika, and West Nile fever. The compound exhibits ovicidal, larvicidal, and pupicidal activities, indicating its ability to disrupt the mosquito life cycle at multiple stages. researchgate.net
At a concentration of 2 ppm, this compound induced 25% mortality in the eggs of Ae. aegypti and 29% mortality in the eggs of Cx. quinquefasciatus. researchgate.net Its efficacy is even more pronounced in the larval and pupal stages, with specific lethal concentration (LC₅₀) values highlighting its potency. researchgate.net
Mosquitocidal Activity of this compound
| Mosquito Species | Developmental Stage | LC₅₀ (ppm) |
|---|---|---|
| Aedes aegypti | Larva | 2.67 |
| Aedes aegypti | Pupa | 3.39 |
| Culex quinquefasciatus | Larva | 3.10 |
| Culex quinquefasciatus | Pupa | 2.93 |
These findings underscore the potential of this compound as a natural and effective agent for mosquito control. researchgate.net The development of biopesticides based on this fatty acid could offer a more sustainable approach to managing vector-borne diseases, reducing the reliance on synthetic insecticides that can have adverse effects on the environment and non-target organisms. researchgate.net
Beyond mosquito control, the broader family of unsaturated 18-carbon fatty acids has been recognized for its insecticidal properties against a range of agricultural pests. These fatty acids can act as contact pesticides, disrupting the insect's cuticle and interfering with cellular processes. They are often effective against soft-bodied insects and mites. The use of fatty acids and their salts in agricultural pest management is appealing due to their biodegradability and lower environmental impact compared to conventional synthetic pesticides. While specific studies on the application of this compound against other agricultural pests are not yet widely available, its demonstrated efficacy against mosquitoes suggests that its potential as a broader-spectrum biopesticide warrants further investigation.
Future Research Directions and Unaddressed Areas Pertaining to Cis 13 Octadecenoic Acid
Elucidation of Novel Molecular Targets and Signaling Cascades
A primary objective for future research is the identification and characterization of the specific molecular targets with which cis-13-octadecenoic acid interacts. Preliminary research suggests that, like other fatty acids, it may influence cell signaling pathways related to inflammation and metabolism. For instance, some studies on related isomers have indicated modulation of pathways such as COX-2 and NF-κB in vitro. The octadecanoid signaling pathway, which involves molecules like jasmonic acid derived from C18 fatty acids, is crucial for plant defense and could offer a model for understanding related cascades.
Future investigations should aim to:
Identify specific receptors: Determine if this compound binds to known fatty acid receptors (e.g., G-protein coupled receptors like GPR40/FFAR1 or GPR120/FFAR4) or nuclear receptors (e.g., Peroxisome Proliferator-Activated Receptors - PPARs).
Map signaling pathways: Elucidate the downstream effects following receptor binding or other molecular interactions. This includes investigating its influence on kinase cascades, transcription factor activation, and the production of secondary messengers.
Enzyme modulation: Systematically screen for enzymes whose activity is altered by this compound. Research into its methyl ester form has suggested potential antimicrobial activity, and other isomers have been found to inhibit enzymes like leishmania DNA topoisomerase IB, pointing to promising avenues for exploration.
A study on the oxidation of various Z-octadecenoic acids by enzymes like cyclooxygenase-1 (COX-1) and manganese lipoxygenase (MnLOX) showed that the position of the double bond is critical for enzyme activity. Specifically, these enzymes were shown to act on isomers with double bonds at the 12Z and 13Z positions. This underscores the need to investigate how the unique C-13 double bond of this compound dictates its interaction with key enzymes in lipid metabolism.
Comprehensive Omics-Based Profiling (e.g., Genomics, Proteomics, Lipidomics)
To gain a holistic understanding of the biological role of this compound, comprehensive "omics" approaches are indispensable. These technologies can provide an unbiased, system-wide view of the molecular changes induced by this fatty acid.
Lipidomics: Comprehensive lipidomics has already been employed to identify this compound as a metabolic product of gut microbiota. Future lipidomic studies could map its distribution in various tissues and biofluids under different physiological and pathological conditions. This would help in understanding its metabolic fate and identifying potential biomarkers.
Proteomics: Quantitative proteomics can identify proteins whose expression levels or post-translational modifications are altered in response to this compound. This could reveal novel target proteins and affected cellular machinery, providing mechanistic insights into its observed biological activities.
Genomics and Transcriptomics: These analyses can pinpoint changes in gene expression profiles in cells or tissues exposed to this compound. This would help in identifying the transcription factors and signaling pathways that are regulated by this fatty acid.
The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of the compound's mechanism of action and its role in cellular and organismal physiology.
Advanced Translational Research and Preclinical Investigations
Preliminary findings suggest that this compound may possess antioxidant and anti-inflammatory properties. These initial observations warrant further in-depth preclinical studies to evaluate its therapeutic potential.
Future translational research should focus on:
Disease Model Studies: Evaluating the efficacy of this compound in various animal models of disease, such as inflammatory disorders, metabolic syndrome, and infectious diseases. For example, related hydroxy-octadecenoic acids have been studied in animal models for their toxicological effects, providing a framework for such investigations.
Mechanism of Action in Disease: Using these models to dissect the precise mechanisms by which the fatty acid exerts its effects, whether by reducing inflammatory markers, scavenging free radicals, or disrupting microbial membranes.
Comparative Isomer Studies: Directly comparing the preclinical efficacy of this compound with its more common isomers, such as oleic acid (cis-9) and elaidic acid (trans-9), to understand the structure-function relationships that determine biological outcomes. Studies on adipocytes have shown that trans isomers of octadecenoic acid can have catabolic effects compared to the cis isomer, highlighting the importance of stereochemistry.
Table 1: Potential Preclinical Research Areas for this compound
| Research Area | Rationale | Potential Disease Models |
|---|---|---|
| Anti-inflammatory Effects | Preliminary in vitro data suggests modulation of inflammatory pathways (e.g., COX-2, NF-κB). | Murine models of colitis, arthritis, or dermatitis. |
| Antimicrobial Activity | The methyl ester form has shown potential antimicrobial properties. | In vitro and in vivo models of bacterial or fungal infections. |
| Metabolic Regulation | Other fatty acid isomers are known to influence glucose and lipid metabolism. | Rodent models of obesity, insulin (B600854) resistance, and fatty liver disease. |
| Antiprotozoal Activity | Has been suggested to inhibit enzymes in parasites like Leishmania. | In vitro cultures and animal models of leishmaniasis. |
Development of Advanced Delivery Systems for Targeted Biological Applications
The therapeutic potential of fatty acids can be limited by factors such as poor solubility, rapid metabolism, and non-specific distribution. The development of advanced delivery systems is a critical step in overcoming these hurdles and harnessing the biological activities of this compound for targeted applications.
Future research in this area should explore various nanocarrier technologies that have proven effective for other lipids:
Lipid Nanoparticles (LNPs): These systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate hydrophobic molecules like fatty acids, improving their stability and bioavailability.
Liposomes and Niosomes: These are vesicular structures that can carry both hydrophilic and hydrophobic compounds. Surface modification of these carriers with ligands or polymers like polyethylene (B3416737) glycol (PEG) can enhance circulation time and enable targeting to specific tissues or cells.
Nanoemulsions and Lipid Nanocapsules: These systems are suitable for improving the solubility and absorption of fatty acids and can be tailored for various routes of administration.
Table 2: Potential Nanocarrier Systems for this compound
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Lipid Nanoparticles (LNPs) | Solid matrix nanoparticles made from lipids. | High stability, controlled release, potential for oral delivery. |
| Liposomes | Spherical vesicles composed of a phospholipid bilayer. | Biocompatible, can encapsulate various molecules, surface is easily modifiable for targeting. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | High loading capacity for lipophilic compounds, enhanced bioavailability. |
| Lipid Nanocapsules (LNCs) | Oily core surrounded by a surfactant shell, fabricated without solvents. | Small size (50-100 nm), high stability, efficient encapsulation. |
Ecological Role and Environmental Impact Studies
The role of this compound extends beyond the laboratory and into the broader environment. Understanding its natural occurrence, ecological function, and potential environmental impact is crucial.
Key unaddressed areas include:
Biodegradation and Persistence: Investigating the pathways and rates of its degradation in different environmental compartments (soil, water). Studies on related compounds like oleic acid suggest that biodegradation is a key process influencing their environmental fate.
Bioaccumulation: Determining its potential to accumulate in organisms and move up the food chain. Its presence in poultry tissue suggests it is incorporated into animal lipids.
Effects on Ecosystems: Assessing its impact on various organisms, from microorganisms to higher plants and animals. Some octadecenoic acids have been shown to have effects on microalgae, suggesting potential roles in aquatic ecosystems.
Role in Microbial Ecology: Further exploring its production and function within microbial communities, such as the gut microbiome, where it has already been identified. This could reveal roles in inter-species signaling or microbial competition.
By systematically addressing these research directions, the scientific community can unlock the full potential of this compound, paving the way for novel applications and a deeper understanding of lipid biochemistry.
Q & A
Basic Research Questions
Q. How can cis-13-Octadecenoic acid be reliably identified in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include retention time (~11.015 min in VF-5MS columns) and molecular ion peaks at m/z 282.46 . For lipid-rich samples, saponification and methyl ester derivatization are recommended to improve volatility and detection sensitivity . Spectral libraries (e.g., NIST) should be cross-referenced to distinguish it from structural isomers like cis-vaccenic acid .
Q. What are the baseline physicochemical properties of this compound critical for experimental design?
- Key Properties :
- Molecular formula: C₁₈H₃₄O₂; molecular weight: 282.46 g/mol .
- logP: 6.78–7.66 (predicts high lipid solubility) .
- pKa: 4.95 (ionizes at physiological pH, influencing cellular uptake) .
- Stability: Susceptible to oxidation; storage under inert gas (e.g., N₂) at −80°C is advised .
Q. What biological roles have been preliminarily associated with this compound?
- Observed Activities :
- Antimicrobial : Inhibits Streptococcus mutans and Staphylococcus via membrane disruption .
- Antioxidant : Scavenges free radicals in DPPH/ABTS assays, with activity linked to its unsaturated structure .
- Anti-inflammatory : Modulates COX-2 and NF-κB pathways in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Analysis Framework :
- Matrix Effects : Bioactivity varies with extraction source (e.g., Tylophora indica vs. Piper betle) due to co-eluting compounds (e.g., n-hexadecanoic acid) . Use preparative HPLC to isolate pure fractions .
- Dose Dependency : Neuroprotective effects (e.g., dopaminergic cell preservation) occur at 10–50 μM, while cytotoxicity emerges >100 μM .
- Assay Specificity : Distinguish antioxidant mechanisms (e.g., radical scavenging vs. metal chelation) using ESR spectroscopy .
Q. What computational approaches optimize the study of this compound’s molecular interactions?
- Computational Strategies :
- DFT Modeling : B3LYP/6-311++G(d,p) basis sets predict bond lengths and reactive sites (e.g., C=C at position 13) .
- COSMO-RS : Predicts solubility in solvents like supercritical CO₂ for green extraction .
- Molecular Docking : Screens binding affinity to targets (e.g., Aβ25-35 for neuroprotection) .
Q. How can experimental protocols be optimized to quantify this compound in biofluids?
- Quantitative Workflow :
- Derivatization : Methylation with BF₃-methanol enhances GC-MS sensitivity .
- Internal Standards : Use deuterated analogs (e.g., d₃-cis-13-octadecenoic acid) to correct for matrix effects .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (0.1 ng/mL), and recovery (85–115%) .
Q. What mechanisms underlie this compound’s anticancer activity?
- Proposed Pathways :
- Apoptosis Induction : Upregulates caspase-3/7 in breast cancer cell lines (MCF-7) .
- Lipid Raft Disruption : Alters membrane fluidity, inhibiting EGFR signaling .
- Epigenetic Modulation : Suppresses DNMT1 in colorectal cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
